(3Z)-3-[(4-bromophenyl)imino]-3H-benzo[f]chromene-2-carboxamide
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Overview
Description
(3Z)-3-[(4-bromophenyl)imino]-3H-benzo[f]chromene-2-carboxamide is a synthetic organic compound that belongs to the class of benzochromenes This compound is characterized by the presence of a bromophenyl group, an imino group, and a carboxamide group attached to a benzochromene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-[(4-bromophenyl)imino]-3H-benzo[f]chromene-2-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the benzochromene core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a 2-hydroxybenzaldehyde derivative, under acidic or basic conditions.
Introduction of the bromophenyl group: This step involves the bromination of the phenyl ring using a brominating agent like bromine or N-bromosuccinimide (NBS).
Formation of the imino group: The imino group can be introduced through a condensation reaction between the bromophenyl derivative and an amine, such as aniline, under reflux conditions.
Formation of the carboxamide group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(3Z)-3-[(4-bromophenyl)imino]-3H-benzo[f]chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced products.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, reduction may produce amine derivatives, and substitution may result in various substituted benzochromenes.
Scientific Research Applications
(3Z)-3-[(4-bromophenyl)imino]-3H-benzo[f]chromene-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3Z)-3-[(4-bromophenyl)imino]-3H-benzo[f]chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to specific receptors: The bromophenyl and imino groups may interact with specific receptors or enzymes, modulating their activity.
Inhibition of enzyme activity: The carboxamide group may inhibit the activity of certain enzymes, leading to downstream effects on cellular processes.
Modulation of signaling pathways: The compound may influence various signaling pathways, such as those involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
(3Z)-3-[(4-bromophenyl)imino]-3H-benzo[f]chromene-2-carboxamide can be compared with other similar compounds, such as:
(3Z)-3-[(4-chlorophenyl)imino]-3H-benzo[f]chromene-2-carboxamide: Similar structure but with a chlorine atom instead of a bromine atom.
(3Z)-3-[(4-fluorophenyl)imino]-3H-benzo[f]chromene-2-carboxamide: Similar structure but with a fluorine atom instead of a bromine atom.
(3Z)-3-[(4-methylphenyl)imino]-3H-benzo[f]chromene-2-carboxamide: Similar structure but with a methyl group instead of a bromine atom.
The uniqueness of this compound lies in the presence of the bromine atom, which can influence its chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
3-(4-bromophenyl)iminobenzo[f]chromene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13BrN2O2/c21-13-6-8-14(9-7-13)23-20-17(19(22)24)11-16-15-4-2-1-3-12(15)5-10-18(16)25-20/h1-11H,(H2,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFEJZFGWSJTEJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(C(=NC4=CC=C(C=C4)Br)O3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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